Oxolan-3-yl 4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate
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Overview
Description
Oxolan-3-yl 4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate is a complex organic compound featuring a unique combination of oxolane, thiadiazole, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxolan-3-yl 4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiadiazole ring through the cyclization of appropriate precursors, followed by the introduction of the piperazine moiety. The final step involves esterification to attach the oxolane group. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like crystallization and chromatography are crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxolan-3-yl 4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the piperazine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the thiadiazole and piperazine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Oxolan-3-yl 4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Oxolan-3-yl 4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity, while the oxolane group can influence its solubility and stability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Piperazine Derivatives: Compounds with piperazine moieties are known for their therapeutic potential, particularly in treating neurological disorders.
Oxolane Derivatives: These compounds are often used in the synthesis of pharmaceuticals and advanced materials due to their unique chemical properties.
Uniqueness
Oxolan-3-yl 4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate is unique due to the combination of its three distinct moieties, which confer a wide range of chemical and biological properties
Properties
IUPAC Name |
oxolan-3-yl 4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3S/c1-9-13-14-11(20-9)15-3-5-16(6-4-15)12(17)19-10-2-7-18-8-10/h10H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYUPKQFGAJZHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCN(CC2)C(=O)OC3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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